molecular formula C16H16F3NO2 B2923100 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1232796-39-2

2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2923100
CAS No.: 1232796-39-2
M. Wt: 311.304
InChI Key: FNIXYBDUIRDFQP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of target proteins. This modulation can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and alterations in cellular signaling pathways .

Comparison with Similar Compounds

2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol can be compared with other similar compounds, such as:

    2-Ethoxy-6-({[4-(fluoromethyl)phenyl]amino}methyl)phenol: This compound has a fluoromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Ethoxy-6-({[4-(chloromethyl)phenyl]amino}methyl)phenol:

    2-Ethoxy-6-({[4-(bromomethyl)phenyl]amino}methyl)phenol:

Properties

IUPAC Name

2-ethoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-2-22-14-5-3-4-11(15(14)21)10-20-13-8-6-12(7-9-13)16(17,18)19/h3-9,20-21H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIXYBDUIRDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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